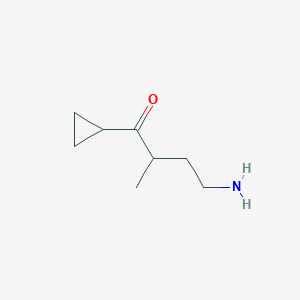

4-Amino-1-cyclopropyl-2-methylbutan-1-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H15NO |

|---|---|

Molecular Weight |

141.21 g/mol |

IUPAC Name |

4-amino-1-cyclopropyl-2-methylbutan-1-one |

InChI |

InChI=1S/C8H15NO/c1-6(4-5-9)8(10)7-2-3-7/h6-7H,2-5,9H2,1H3 |

InChI Key |

NFJUFGDXXIMJRZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(CCN)C(=O)C1CC1 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for the Construction of 4 Amino 1 Cyclopropyl 2 Methylbutan 1 One and Its Structural Analogues

Convergent and Divergent Synthetic Routes to the γ-Amino Ketone Scaffold

The γ-amino ketone unit is a prevalent structural motif in a variety of biologically active compounds and natural products. Its synthesis can be approached through either convergent strategies, where key fragments are prepared separately and then combined, or divergent strategies, where a common intermediate is elaborated into a range of analogues.

Strategies for Regioselective Carbon-Carbon Bond Formation of the Butanone Backbone

One common approach involves the alkylation of enolates . vanderbilt.edu Ketone enolates, generated by the deprotonation of a ketone with a suitable base, can react with electrophiles to form a new carbon-carbon bond. For the synthesis of the 2-methylbutan-1-one backbone, a propanone enolate could be alkylated with a suitable ethyl halide. The choice of base and reaction conditions is crucial to control the regioselectivity, favoring the formation of the kinetic or thermodynamic enolate as needed. vanderbilt.edu

Another powerful method is the acylation of organometallic reagents . For instance, an organocuprate reagent derived from a methyl-containing precursor could react with cyclopropylacetyl chloride to form the desired butanone backbone. This approach offers high yields and functional group tolerance.

The aldol (B89426) condensation represents a classic and versatile method for C-C bond formation. mdpi.com A crossed aldol reaction between propanal and a cyclopropyl (B3062369) methyl ketone, followed by dehydration and reduction, could potentially yield the desired carbon skeleton. Controlling the regioselectivity and preventing self-condensation are key challenges in this approach.

| Method | Description | Advantages | Challenges |

| Enolate Alkylation | Reaction of a ketone enolate with an alkyl halide. | Well-established, versatile. | Regioselectivity control (kinetic vs. thermodynamic), potential for over-alkylation. |

| Acylation of Organometallics | Reaction of an organometallic reagent (e.g., organocuprate) with an acyl halide. | High yielding, good functional group tolerance. | Preparation and handling of sensitive organometallic reagents. |

| Aldol Condensation | Reaction of an enol or enolate with a carbonyl compound. | Forms C-C and C-O bonds simultaneously. | Regioselectivity, chemoselectivity, and stereoselectivity can be difficult to control. |

Methodologies for the Efficient and Selective Formation of the Ketone Moiety

The formation of the cyclopropyl ketone is a defining feature of the target molecule. Several reliable methods exist for the synthesis of this moiety.

The reaction of cyclopropanecarboxylic acid derivatives with organometallic reagents is a straightforward approach. acs.orgacs.org For example, cyclopropanecarboxylic acid chloride can react with an appropriate organolithium or Grignard reagent corresponding to the 2-methylbutyl fragment to yield the target ketone.

Another powerful technique is the palladium-catalyzed cross-coupling of acid chlorides with cyclopropylboronic acids , a variant of the Suzuki coupling. acs.orgacs.orgnih.gov This method is known for its mild reaction conditions and high functional group tolerance. It also allows for the use of stereodefined cyclopropylboronic acids to produce enantiomerically enriched cyclopropyl ketones. acs.orgnih.gov

Cyclopropanation of α,β-unsaturated ketones is also a widely used method. acs.orgacs.org The reaction of a suitable enone with a cyclopropanating agent, such as a sulfur ylide or through a Simmons-Smith reaction, can generate the cyclopropyl ring adjacent to the carbonyl group.

Enantioselective and Diastereoselective Synthesis of Chiral Centers within 4-Amino-1-cyclopropyl-2-methylbutan-1-one

The presence of a stereocenter at the C2 position necessitates the use of asymmetric synthesis to obtain enantiomerically pure material.

Asymmetric Synthetic Approaches to the C2 Stereocenter of the Butanone Chain

Controlling the stereochemistry at the C2 position, which is α to the ketone, can be achieved through several asymmetric methodologies.

Asymmetric alkylation of a ketone enolate using a chiral auxiliary is a classic strategy. The ketone is first converted to a chiral enamine or imine, which then directs the approach of the alkylating agent (e.g., methyl iodide) to one face of the molecule. Subsequent hydrolysis removes the auxiliary to reveal the chiral α-methylated ketone.

Organocatalysis has emerged as a powerful tool for asymmetric α-functionalization of carbonyl compounds. Chiral amines can catalyze the asymmetric α-methylation of aldehydes, which can then be converted to the desired ketone.

Enzyme-catalyzed reactions can also be employed. For instance, a biocatalytic asymmetric reduction of a precursor ketone can set the stereocenter. nih.gov While this example focuses on a different substrate, the principle of using enzymes for stereoselective transformations is broadly applicable.

| Method | Description | Stereocontrol Element | Typical Outcome |

| Chiral Auxiliary-Directed Alkylation | Alkylation of an enolate derived from a substrate bearing a removable chiral auxiliary. | Covalently attached chiral group. | High diastereoselectivity, which translates to high enantioselectivity after auxiliary removal. |

| Asymmetric Organocatalysis | Use of a small chiral organic molecule to catalyze the asymmetric α-alkylation. | Chiral catalyst. | High enantioselectivity. |

| Biocatalysis | Use of an enzyme to perform a stereoselective transformation. | Enzyme's chiral active site. | High enantioselectivity and stereospecificity. |

Stereocontrol in the Formation or Transformation of the Cyclopropyl Ring System

While the target molecule's cyclopropyl ring is unsubstituted, in the synthesis of analogues with substituted cyclopropyl rings, stereocontrol becomes crucial.

The stereospecific ring-closure of β-keto γ′-hydroxy phosphine (B1218219) oxides can be used to form optically active cyclopropyl ketones. rsc.org The stereochemistry of the starting material dictates the stereochemistry of the cyclopropyl ring.

Asymmetric cyclopropanation of an α,β-unsaturated ketone using a chiral catalyst can directly introduce a stereodefined cyclopropyl ring. Various chiral catalysts based on transition metals like copper, rhodium, and palladium have been developed for this purpose.

Furthermore, asymmetric [3+2] photocycloaddition of aryl cyclopropyl ketones can be used to construct densely substituted cyclopentane (B165970) structures in an enantiocontrolled manner, highlighting the potential for stereocontrolled transformations of the cyclopropyl ketone moiety. nih.gov

Applications of Catalytic Reactions in the Synthesis of this compound

Catalysis is fundamental to the efficient synthesis of chiral amino ketones. Both transition metal catalysis and organocatalysis provide powerful tools for forging the necessary carbon-carbon and carbon-nitrogen bonds with high selectivity, often under mild conditions. These approaches are central to developing practical routes to this compound.

Transition metal catalysts are exceptionally versatile for forming C-C and C-N bonds, which are critical steps in the synthesis of amino ketones. rsc.org Catalysts based on metals like palladium, rhodium, nickel, and copper enable a wide array of transformations, including hydroaminations, cross-coupling reactions, and C-H functionalizations. rsc.orgnih.gov

For the construction of a γ-amino ketone like the target compound, a plausible strategy involves the hydroamination of an unsaturated precursor. For instance, a nickel-hydride (NiH) catalyzed hydroamination of an appropriately substituted alkene could introduce the amino group at a remote position, establishing the γ-amino functionality. rsc.org This method is advantageous for its ability to functionalize unactivated alkenes. Another powerful approach is the catalytic C-H activation, where a transition metal catalyst, often palladium, can direct the formation of a C-C bond by coupling an aldehyde with a C-H bond, a strategy that could be adapted to build the ketone framework. nih.gov

Copper-catalyzed reactions are also prominent, particularly in the asymmetric synthesis of amino alcohols, which are direct precursors to amino ketones. acs.orgacs.org For example, a copper-hydride catalyzed reductive coupling of an enone with an imine could be envisioned to form the C-C bond and set the stereochemistry at the methyl-bearing carbon.

Below is a table summarizing representative transition metal-catalyzed reactions applicable to the synthesis of amino ketone precursors.

| Catalyst System | Reaction Type | Substrates | Key Bond Formed | Typical Conditions | Ref. |

| NiH / Phenanthroline Ligand | Migratory Hydroamination | Alkenes, Amines | C-N | tBuI as hydride donor | rsc.org |

| [Rh(COD)2]BF4 / (R)-BINAP | Asymmetric Hydrogenation | β-Amino Ketones | C-H (reduction) | H2 pressure | rsc.org |

| Pd(TFA)2 / TBHP | Oxidative C-H Acylation | Anilides, Aldehydes | C-C | Oxidant | nih.gov |

| CuH / Chiral Ligand | Asymmetric Reductive Coupling | 2-Azadienes, Ketones | C-C | Silane reductant | acs.org |

This table presents generalized data for analogous reactions and does not represent specific synthesis of the title compound.

Organocatalysis has emerged as a powerful alternative to metal-based catalysis, offering sustainable and often highly stereoselective methods for constructing chiral molecules. researchgate.net For the synthesis of chiral γ-amino ketones, organocatalytic umpolung (reactivity inversion) of imines is a particularly innovative strategy. nih.gov In this approach, a chiral phase-transfer catalyst, often derived from cinchona alkaloids, activates an imine to act as a nucleophile, which can then react with an enone electrophile to form the desired C-C bond with high enantioselectivity. nih.gov This method directly generates optically active γ-amino ketones from readily available starting materials. nih.gov

Another cornerstone of organocatalysis is the asymmetric Mannich reaction, which is a classic method for C-C and C-N bond formation. rsc.org Chiral organocatalysts, such as proline and its derivatives, can catalyze the reaction between a ketone, an aldehyde, and an amine to produce β-amino ketones with excellent stereocontrol. While the target is a γ-amino ketone, similar principles can be applied using modified substrates. Furthermore, the decarboxylative amination of β-keto acids using chiral organocatalysts provides direct access to α-amino ketones, which can serve as versatile intermediates. acs.org

The table below highlights key organocatalytic strategies relevant to the synthesis of chiral amino ketones.

| Catalyst | Reaction Type | Substrates | Key Bond Formed | Selectivity | Ref. |

| Chiral Cinchona Alkaloid | Umpolung Addition | Imines, Enones | C-C | High Enantioselectivity | nih.gov |

| Proline | Mannich Reaction | Ketones, Aldehydes, Amines | C-C, C-N | High Diastereo- and Enantioselectivity | rsc.org |

| Biscinchona Alkaloids | Decarboxylative Amination | β-Keto Acids, Azodicarboxylates | C-N | Up to 95% ee | acs.org |

| N-Heterocyclic Carbene (NHC) | Radical Aminoacylation | Alkenes, Aldehydes, Amide Precursors | C-C, C-N | Modular access to β-aminoketones | researchgate.net |

This table presents generalized data for analogous reactions and does not represent specific synthesis of the title compound.

Principles of Green Chemistry and Sustainable Synthetic Approaches for this compound

The principles of green chemistry aim to design chemical processes that are environmentally benign, economically viable, and sustainable. semanticscholar.org Applying these principles to the synthesis of this compound involves considering factors such as atom economy, the use of renewable feedstocks, and the reduction of hazardous waste.

One of the most powerful green technologies in amine synthesis is biocatalysis, particularly the use of transaminases (TAs). semanticscholar.org These enzymes can catalyze the transfer of an amino group from a donor molecule to a ketone substrate with exceptionally high enantioselectivity, often operating in aqueous media under mild conditions. A potential green route to the target compound could involve the use of a transaminase to resolve a racemic amine or to directly aminate a corresponding diketone precursor, thereby avoiding protecting groups and harsh reagents. semanticscholar.org

Mannich-type reactions, a key step in aminoketone synthesis, can also be performed under greener conditions. rsc.org The use of water as a solvent and the development of recoverable and reusable catalysts are active areas of research that align with green chemistry principles. rsc.orgnih.gov For example, silica-functionalized copper nanoparticles have been used as efficient and recyclable catalysts for the synthesis of β-aminoketones. rsc.org

Electrocatalysis represents another frontier in sustainable chemistry, offering a way to drive C-N bond formation using electricity as a "reagent," which can minimize the use of chemical oxidants or reductants. acs.org

The following table summarizes some green and sustainable approaches applicable to aminoketone synthesis.

| Green Approach | Methodology | Advantages | Potential Application | Ref. |

| Biocatalysis | Transaminase (TA) mediated amination | High selectivity, mild aqueous conditions, reduced waste | Asymmetric synthesis of the chiral amine center | semanticscholar.org |

| Green Solvents | Mannich reaction in water | Reduced environmental impact, improved safety | C-C and C-N bond formation steps | rsc.org |

| Atom Economy | Catalyst-free C-N bond formation | High efficiency, minimal byproducts | Amination of allenic ketone precursors | semanticscholar.org |

| Electrocatalysis | Electrochemical C-N Coupling | Uses electricity instead of chemical reagents | Formation of the amino group | acs.org |

This table presents generalized data for analogous reactions and does not represent specific synthesis of the title compound.

High Resolution Spectroscopic and Chromatographic Characterization of 4 Amino 1 Cyclopropyl 2 Methylbutan 1 One and Its Key Synthetic Precursors

Mass Spectrometry (MS) for Molecular Identity Confirmation and Fragmentation Pathway Analysis

Tandem Mass Spectrometry (MS/MS):Analysis of fragmentation patterns to yield detailed structural information from fragment ions is unavailable.

Similarly, a thorough search for spectroscopic data for key synthetic precursors, such as tert-butyl (1-cyclopropyl-2-methyl-1-oxobutan-4-yl)carbamate and N-Boc-4-amino-2-methylbutyric acid , also failed to produce the specific NMR and MS data required for a comparative and comprehensive analytical article.

The absence of this foundational data precludes the creation of the detailed research findings and data tables requested. It is possible that the synthesis and characterization of 4-Amino-1-cyclopropyl-2-methylbutan-1-one have been conducted in private research settings and have not been disclosed in publicly accessible formats. Therefore, until such information is published, a scientifically accurate and detailed article as per the specified outline cannot be generated.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the IR spectrum is expected to exhibit characteristic absorption bands corresponding to its primary amine, ketone, cyclopropyl (B3062369), and alkyl moieties.

A vibrational analysis allows for the assignment of these absorption bands to specific molecular motions, such as stretching and bending. rsc.orgnih.gov The key functional groups and their expected vibrational frequencies are:

Amine (N-H) Group: A primary amine typically shows two N-H stretching bands in the region of 3500-3300 cm⁻¹, one for the symmetric and one for the asymmetric stretch. An N-H bending (scissoring) vibration is expected around 1650-1580 cm⁻¹.

Carbonyl (C=O) Group: The C=O stretching vibration of a ketone is one of the most intense peaks in an IR spectrum, typically appearing in the 1725-1705 cm⁻¹ region. Conjugation with the cyclopropyl ring may shift this frequency slightly.

Cyclopropyl Group: The C-H stretching vibrations of the cyclopropyl ring are typically observed at higher frequencies than those of alkyl groups, often above 3000 cm⁻¹. Characteristic ring deformation "breathing" modes may also be present in the fingerprint region.

Alkyl (C-H) Groups: The aliphatic chain will produce C-H stretching absorptions in the 2960-2850 cm⁻¹ range and C-H bending vibrations around 1465-1375 cm⁻¹.

While an experimental spectrum for the specific title compound is not available in the cited literature, a predictive summary of the most significant IR absorption bands can be compiled based on established correlation tables and studies of similar molecules. nih.govresearchgate.net

Table 1: Predicted Infrared (IR) Absorption Frequencies for this compound

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group | Intensity |

| 3500 - 3300 | N-H Stretch (asymmetric & symmetric) | Primary Amine | Medium |

| ~3080 - 3000 | C-H Stretch | Cyclopropyl Ring | Medium-Weak |

| 2960 - 2850 | C-H Stretch | Alkyl (CH₃, CH₂, CH) | Strong |

| ~1715 | C=O Stretch | Cyclopropyl Ketone | Strong |

| 1650 - 1580 | N-H Bend (Scissoring) | Primary Amine | Medium-Variable |

| ~1465 | C-H Bend (Scissoring) | CH₂ | Medium |

| ~1375 | C-H Bend (Symmetric) | CH₃ | Medium |

This vibrational analysis is crucial for confirming the successful synthesis of the target compound and for identifying any residual starting materials or byproducts in crude reaction mixtures.

Chromatographic Methods for Purity Assessment and Enantiomeric or Diastereomeric Separation

Chromatographic techniques are essential for separating the components of a mixture, allowing for both qualitative and quantitative analysis. For a chiral compound like this compound, chromatography is vital for assessing chemical purity and determining enantiomeric excess.

High-Performance Liquid Chromatography (HPLC) is the premier method for determining the purity of non-volatile organic compounds. For this compound, a reversed-phase HPLC method using a C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile (B52724) or methanol) would be suitable for purity analysis.

Given that the molecule possesses a chiral center at the carbon bearing the methyl group, separating its enantiomers is critical, particularly in pharmaceutical contexts. Chiral HPLC is the most effective technique for this purpose. mdpi.com The separation of primary amine enantiomers can be challenging but is often successfully achieved using specialized chiral stationary phases (CSPs). nih.gov

Commonly employed CSPs for primary amines include:

Polysaccharide-based CSPs: Columns with bonded derivatives of cellulose (B213188) or amylose (B160209) (e.g., tris(3,5-dimethylphenylcarbamate)) are highly effective, often used in normal-phase or polar organic modes. mdpi.com

Cyclofructan-based CSPs: Derivatized cyclofructans have demonstrated excellent selectivity for primary amines, particularly in polar organic and supercritical fluid chromatography (SFC) modes. chromatographyonline.com

The mobile phase composition, including the choice of solvent and the addition of acidic or basic modifiers (e.g., trifluoroacetic acid, triethylamine), is optimized to achieve baseline resolution of the enantiomers. chromatographyonline.com

Table 2: Representative HPLC Conditions for Chiral Separation of Primary Amines

| Parameter | Condition 1 (Normal Phase) | Condition 2 (Polar Organic Mode) |

| Chiral Stationary Phase | Polysaccharide-based (e.g., CHIRALCEL® OD-H) | Cyclofructan-based (e.g., Larihc® CF6-P) |

| Mobile Phase | Hexane/Ethanol with basic additive (e.g., diethylamine) | Acetonitrile/Methanol with acidic/basic additives |

| Flow Rate | 0.5 - 1.5 mL/min | 0.5 - 1.5 mL/min |

| Detection | UV at 210-220 nm (due to lack of strong chromophore) | UV at 210-220 nm or Evaporative Light Scattering Detector (ELSD) |

These methods are crucial for monitoring the progress of asymmetric syntheses and for the quality control of the final enantiomerically pure or enriched product. scilit.com

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of GC with the detection and identification power of MS. It is ideal for analyzing volatile components, monitoring reaction progress, and identifying impurities or byproducts in the synthesis of this compound and its precursors.

For analysis, the primary amine may require derivatization (e.g., acylation or silylation) to improve its thermal stability and chromatographic peak shape. The sample is vaporized and separated on a capillary column (e.g., a nonpolar DB-5 or a more polar DB-WAX column). As components elute from the column, they are ionized (typically by electron ionization, EI), and the resulting charged fragments are separated by the mass spectrometer based on their mass-to-charge ratio (m/z).

The resulting mass spectrum provides a molecular fingerprint. The fragmentation pattern of this compound would be expected to show characteristic losses related to its structure:

Alpha-cleavage: Cleavage of the bonds adjacent to the carbonyl group is common, leading to fragments from the loss of the cyclopropyl group (m/z 41) or the aminobutyl side chain.

McLafferty Rearrangement: If sterically feasible, a hydrogen atom from the gamma-carbon could be transferred to the carbonyl oxygen, followed by cleavage, though this is less likely in this specific structure.

Cleavage adjacent to the nitrogen atom: Loss of radicals from the carbon chain attached to the amine is another possible fragmentation pathway.

Table 3: Plausible Mass Fragments for this compound in GC-MS (EI)

| m/z Value | Possible Fragment Identity | Fragmentation Pathway |

| M⁺ | Molecular Ion | Parent molecule |

| M - 41 | [M - C₃H₅]⁺ | Loss of cyclopropyl radical |

| 69 | [C₄H₅O]⁺ | Cyclopropylcarbonyl cation |

| 72 | [C₄H₁₀N]⁺ | Fragment containing the amine group |

GC-MS is invaluable for ensuring the purity of volatile starting materials and for identifying trace impurities that might not be detected by other methods. researchgate.net

X-ray Crystallography for Definitive Solid-State Structural and Conformational Analysis (if applicable)

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline material. If a suitable single crystal of this compound or a salt derivative (e.g., hydrochloride or tartrate) can be grown, this technique can provide unambiguous proof of its molecular structure.

The analysis would yield highly accurate data on:

Bond Lengths and Angles: Confirming the expected covalent bond distances and angles within the molecule.

Stereochemistry: Providing an absolute configuration of the chiral center if a chiral salt is used or if anomalous dispersion is measured.

Conformation: Revealing the preferred spatial orientation of the cyclopropyl, methyl, and amino groups in the solid state.

Intermolecular Interactions: Detailing the hydrogen bonding network (e.g., between the amine protons and carbonyl oxygens of adjacent molecules) and other packing forces in the crystal lattice.

As of the current literature review, a crystal structure for this compound has not been published. However, the successful application of this technique would provide the most definitive structural characterization possible for the compound. researchgate.net

Mechanistic Investigations and Chemical Reactivity of 4 Amino 1 Cyclopropyl 2 Methylbutan 1 One

Reactivity Profiles and Transformations of the Ketone Functionality

The ketone group in 4-Amino-1-cyclopropyl-2-methylbutan-1-one is a primary site for a range of chemical reactions. Its reactivity is influenced by both the adjacent cyclopropyl (B3062369) ring and the distal amino group.

Detailed Studies of Nucleophilic Addition Reactions to the Carbonyl Group

The carbonyl carbon of the ketone is electrophilic and thus susceptible to attack by nucleophiles. Nucleophilic addition reactions are a characteristic feature of ketones, leading to the formation of a tetrahedral intermediate which can then be protonated to yield an alcohol. In the case of this compound, this would result in the formation of 4-Amino-1-cyclopropyl-2-methylbutan-1-ol. The steric hindrance posed by the adjacent methyl and cyclopropyl groups can influence the rate and stereochemical outcome of these additions.

| Nucleophile | Reagent Example | Product Type |

| Hydride | Sodium borohydride (B1222165) (NaBH₄) | Secondary alcohol |

| Organometallics | Grignard reagents (R-MgX) | Tertiary alcohol |

| Cyanide | Hydrogen cyanide (HCN) | Cyanohydrin |

| Amines | Primary amines (R-NH₂) | Imine (Schiff base) |

Investigations into Enolization, Aldol (B89426) Condensations, and Related α-Carbon Reactions

The presence of a proton on the α-carbon (the carbon atom adjacent to the carbonyl group) allows for the formation of an enol or enolate intermediate under acidic or basic conditions, respectively. This enolization is a key step in several important reactions. For this compound, the α-carbon is substituted with a methyl group, making it a site for such reactions.

Enolization: The equilibrium between the keto and enol forms is fundamental to the reactivity of the α-carbon.

Aldol Condensation: In the presence of a base, the enolate of this compound can act as a nucleophile, attacking the carbonyl carbon of another molecule of the same compound or a different carbonyl compound. This reaction, if followed by dehydration, would lead to the formation of an α,β-unsaturated ketone.

Chemical Transformations Involving the Primary Amine Group

The primary amine group in this compound is a nucleophilic and basic center, allowing for a variety of chemical modifications.

Acylation, Alkylation, and Derivatization Reactions of the Amino Moiety

The lone pair of electrons on the nitrogen atom of the primary amine makes it a potent nucleophile.

Acylation: Reaction with acylating agents such as acid chlorides or anhydrides results in the formation of amides.

Alkylation: The amine can be alkylated by reaction with alkyl halides, although this can lead to a mixture of primary, secondary, and tertiary amines, as well as quaternary ammonium (B1175870) salts.

Derivatization: The primary amine can be converted into a wide range of other functional groups, such as imines (through reaction with aldehydes or ketones) or sulfonamides (through reaction with sulfonyl chlorides).

| Reagent Class | Example Reagent | Product Functional Group |

| Acyl Halides | Acetyl chloride | Amide |

| Alkyl Halides | Methyl iodide | Secondary/Tertiary Amine |

| Aldehydes | Benzaldehyde | Imine (Schiff Base) |

| Sulfonyl Chlorides | p-Toluenesulfonyl chloride | Sulfonamide |

Intramolecular Cyclization Reactions Involving the Amino and Ketone Functionalities

The presence of both a nucleophilic amino group and an electrophilic ketone within the same molecule allows for the possibility of intramolecular cyclization. Under appropriate conditions, the amino group can attack the carbonyl carbon, leading to the formation of a cyclic hemiaminal, which can then dehydrate to form a cyclic imine or enamine. The feasibility of this reaction depends on the chain length separating the two functional groups, which influences the stability of the resulting ring. For this compound, this would involve the formation of a six-membered ring.

Cyclopropyl Ring Chemistry and Rearrangement Pathways

The cyclopropyl group is a three-membered ring that possesses significant ring strain due to its 60° C-C-C bond angles, which deviate significantly from the ideal sp³ bond angle of 109.5°. wikipedia.org This strain imparts unique reactivity to the cyclopropyl ring. The bonding in cyclopropane (B1198618) can be described by the Walsh model, which involves sp² hybridized carbons and has some π-character. wikipedia.org

Reactions involving the cyclopropyl ring often lead to ring-opening, driven by the release of this strain energy. These reactions can be initiated by electrophiles, radical species, or transition metals. The presence of the adjacent ketone can influence the regioselectivity of ring-opening reactions. For instance, in the presence of acid, the carbonyl oxygen can be protonated, which may facilitate a rearrangement involving the cyclopropyl ring.

| Reaction Type | Conditions | Potential Outcome |

| Acid-Catalyzed Rearrangement | Strong acid (e.g., H₂SO₄) | Ring-opened product, potentially with a double bond or incorporation of a nucleophile |

| Reductive Cleavage | Hydrogenolysis (H₂/catalyst) | Ring-opened alkane |

| Radical-Initiated Opening | Radical initiator (e.g., AIBN) | Ring-opened radical intermediate leading to further reactions |

Mechanistic Studies of Cyclopropyl Ring-Opening Reactions

The ring-opening of cyclopropyl ketones is a cornerstone of their chemistry, proceeding through several distinct mechanistic pathways depending on the reaction conditions and reagents employed. rsc.orgacs.org For a molecule like this compound, the interaction between the electron-donating amino group and the electron-accepting ketone group is a critical factor.

These reactions are often facilitated by Lewis acids, which coordinate to the carbonyl oxygen, further polarizing the cyclopropane ring and making it more susceptible to cleavage. researchgate.netresearchgate.netrsc.org Scandium(III) triflate, for example, has been shown to catalyze the asymmetric ring-opening of cyclopropyl ketones with various nucleophiles. researchgate.netresearchgate.netrsc.org In the context of this compound, the Lewis acid would activate the ketone, and a subsequent nucleophilic attack could lead to the cleavage of one of the internal cyclopropyl C-C bonds. The regioselectivity of this cleavage is influenced by both steric and electronic factors.

Transition metals can also induce ring-opening via oxidative addition into a C-C bond, forming a metallacyclobutane intermediate. wikipedia.orgresearchgate.net This process is often directed by the coordination of the metal to the ketone. The resulting metallacycle can then undergo further reactions. wikipedia.org Another pathway involves the formation of a zwitterionic intermediate, particularly in reactions promoted by nucleophilic catalysts like 1,4-diazabicyclo[2.2.2]octane (DABCO) or phosphines. acs.orgacs.org The nucleophile attacks the cyclopropane ring, leading to a ring-opened zwitterion that can then rearrange. acs.org

Thermally and Catalytically Induced Rearrangements of the Cyclopropyl Group

Thermally induced rearrangements of cyclopropyl ketones can lead to the formation of five-membered heterocycles, a transformation known as the Cloke-Wilson rearrangement. rsc.orgacs.org This process typically requires high temperatures and is believed to proceed through a diradical intermediate formed by the homolytic cleavage of a cyclopropyl C-C bond. arkat-usa.org The subsequent cyclization of this diradical intermediate yields products such as 2,3-dihydrofurans. acs.orgarkat-usa.org For this compound, such a rearrangement would result in a substituted dihydrofuran ring.

Catalysis can significantly lower the temperature required for these rearrangements. Transition metals like rhodium and nickel are effective catalysts for the isomerization and cycloaddition reactions of cyclopropyl ketones. wikipedia.org For instance, a rhodium catalyst can facilitate the rearrangement by forming a rhodacyclobutane intermediate, which then undergoes further transformations. wikipedia.org Lewis acids can also catalyze these rearrangements. Organocatalytic methods, using bases like DABCO, have been developed to promote the Cloke-Wilson rearrangement under milder conditions, proceeding through a proposed SN1-type ring-opening mechanism involving a zwitterionic intermediate. acs.org

Elucidation of Reaction Mechanisms for Key Transformations

Understanding the detailed mechanisms of the reactions involving this compound is crucial for controlling product selectivity and developing new synthetic methods. This involves a combination of kinetic studies, identification of intermediates, and exploration of different electronic pathways.

Kinetic Studies to Determine Rate Laws and Activation Parameters

While specific kinetic data for this compound are not extensively documented, studies on related cyclopropyl ketone systems provide significant insight. Kinetic investigations are essential for determining the rate-determining step of a reaction and for quantifying the energy barriers involved (activation parameters).

The table below, based on computational data for related compounds, illustrates the influence of substituents on the activation energy for cyclopropyl ring fragmentation. acs.org

| Substrate | Calculated Overall Activation Barrier (kcal mol⁻¹) | Rate-Determining Step |

|---|---|---|

| Cyclohexyl cyclopropyl ketone | 25.4 | Cyclopropyl-fragmentation |

| Phenyl cyclopropyl ketone | 24.6 | Radical-trapping |

Kinetic isotope effect studies can also provide mechanistic details. In one enantioselective [3+2] cycloaddition of an aryl cyclopropyl ketone, an inverse secondary kinetic isotope effect (kH/kD = 0.78) was consistent with a rate-limiting intermolecular C–C bond-forming step. nih.gov

Identification and Characterization of Reactive Intermediates and Transition States

The reactions of cyclopropyl ketones proceed through various short-lived, reactive intermediates. Their identification and characterization are key to confirming proposed mechanisms. Photochemical reactions often involve α-cleavage to form diradical intermediates, which then undergo stereoelectronically controlled ring-opening before collapsing to products. rsc.org

In metal-catalyzed reactions, metallacyclobutanes are common intermediates resulting from the oxidative addition of the metal into the cyclopropane ring. wikipedia.org In base-catalyzed rearrangements, zwitterionic species have been proposed and, in some cases, isolated and characterized. acs.org

Computational chemistry plays a vital role in characterizing transient species that are difficult to observe experimentally, such as transition states. acs.org Theoretical calculations can model the geometry and energy of transition states for processes like cyclopropane ring-opening. researchgate.netacs.org For example, DFT calculations have been used to compare the energy of transition states for the cleavage of different C-C bonds in cyclopropyldiol derivatives, explaining the observed regioselectivity of the ring-opening. acs.org In SmI2-catalyzed reactions, a key intermediate is the ketyl radical, formed by electron transfer to the ketone. The stability of this radical, which can be enhanced by conjugation, significantly influences the reaction's energy profile. acs.org

Computational and Theoretical Approaches to Understanding 4 Amino 1 Cyclopropyl 2 Methylbutan 1 One

Prediction of Spectroscopic Properties and Validation against Experimental Data

Without dedicated research on this specific compound, any attempt to generate the requested article would be speculative and would not meet the required standards of scientific accuracy.

Computational Modeling of Reaction Pathways and Transition States

Computational chemistry provides powerful tools for the elucidation of reaction mechanisms by modeling the paths that reactants take to become products. Methods such as Density Functional Theory (DFT) are frequently employed to map out the intricate details of chemical reactions, including the identification of transient species like transition states.

A potential energy surface (PES) is a conceptual and mathematical representation of the potential energy of a set of atoms as a function of their spatial arrangement. nih.gov By calculating the energy of a molecular system at various geometries, a multidimensional energy landscape can be constructed. This landscape reveals the most likely pathways for a chemical reaction, highlighting reactants, products, intermediates, and the transition states that connect them.

For molecules containing a cyclopropyl (B3062369) ketone fragment, such as 4-Amino-1-cyclopropyl-2-methylbutan-1-one, computational studies on analogous systems have successfully mapped the PES for key transformations like ring-opening reactions. For instance, systematic computational investigations of SmI2-catalyzed intermolecular couplings of cyclopropyl ketones have been conducted to reveal the relationships between their structure and reactivity. nih.gov These studies identify all stationary points on the PES of the catalytic cycle to determine the most plausible mechanism. nih.gov The highest point on the reaction pathway between a reactant and a product corresponds to the transition state, the energy of which determines the reaction rate. By comparing the energy barriers of different possible pathways, the most favorable reaction mechanism can be identified. Density-corrected DFT is a method that can improve the accuracy of potential energy surfaces, especially for bond-stretching processes. uci.edu

Table 1: Illustrative Potential Energy Surface Data for a Hypothetical Cyclopropyl Ketone Reaction

This interactive table provides a simplified representation of the relative energies of different species along a reaction coordinate, as would be determined from a calculated Potential Energy Surface.

| Species | Role in Reaction | Relative Energy (kcal/mol) |

| Reactants | Starting Materials | 0 |

| Transition State 1 | Energy Barrier to Intermediate | +25 |

| Intermediate | Stable Intermediate Species | +5 |

| Transition State 2 | Energy Barrier to Product | +15 |

| Products | Final Products | -10 |

Computational modeling is a valuable tool for predicting the selectivity of chemical reactions, which is crucial in the synthesis of complex molecules like this compound.

Regioselectivity: In molecules with multiple reactive sites, computational methods can predict which site is more likely to react. Theoretical studies using DFT can explain the regioselectivity of reactions by analyzing the electron distribution and steric accessibility of different atoms. unesp.br For this compound, this could involve predicting whether a reaction would occur at the amino group, the ketone, or the cyclopropyl ring.

Chemoselectivity: When a molecule has different functional groups, computational analysis can determine which group will preferentially react. This is achieved by calculating the activation energies for reactions at each functional group; the pathway with the lower activation energy will be the favored one.

Stereoselectivity: Many organic reactions can produce multiple stereoisomers. Computational studies are particularly adept at elucidating the origins of stereoselectivity. By calculating the energies of the transition states leading to different stereoisomers, the preferred product can be predicted. For example, computational studies on the Biginelli reaction catalyzed by a chiral primary amine have used DFT to investigate the reaction pathways and explain the origin of the observed enantioselectivity. elsevierpure.com The study found that the rate-determining step was a proton transfer mediated by the catalyst, and the orientation of the catalyst's amide moiety was responsible for the stereochemical outcome. elsevierpure.com Similarly, computational investigations into evolved ketoreductases have revealed that stereoselectivity can be achieved by blocking certain reaction pathways, leading to slower but more selective transformations. nih.gov Given that this compound possesses a chiral center at the 2-methyl position, computational analysis could be instrumental in designing stereoselective syntheses of this compound.

Table 2: Example of Calculated Energy Barriers for Stereoselective Reactions

This table illustrates how computational chemistry can predict the stereochemical outcome of a reaction by comparing the activation energies for the formation of different stereoisomers.

| Stereoisomer | Transition State Energy (kcal/mol) | Predicted Outcome |

| (R)-Product | 15.2 | Major Product |

| (S)-Product | 18.5 | Minor Product |

In Silico Design and Analysis of Related Structural Analogues

In silico methods, which are computational approaches to drug discovery and design, are widely used to create and evaluate new molecules with potentially improved properties. These techniques allow for the virtual screening of large libraries of compounds, saving time and resources compared to traditional experimental methods.

For a molecule like this compound, in silico design could be used to explore a wide range of structural analogues to identify those with enhanced biological activity or other desirable characteristics. This process often involves:

Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical relationships that correlate the chemical structure of a compound with its biological activity. By analyzing a set of known molecules, these models can predict the activity of new, untested compounds.

Molecular Docking: This technique predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding affinity of a drug candidate to its protein target.

ADME/T Prediction: In silico tools can also predict the Absorption, Distribution, Metabolism, and Excretion (ADME) and Toxicity (T) properties of a molecule, which are critical for its development as a drug.

For instance, in silico studies have been successfully applied to the design and evaluation of new chiral thiourea (B124793) and 1,3-thiazolidine-4,5-dione derivatives, including ADME assays to assess their bioavailability. nih.gov

Table 3: Hypothetical In Silico Analysis of this compound Analogues

This interactive table presents a hypothetical example of how in silico tools could be used to evaluate structural analogues of the target compound.

| Analogue Modification | Predicted Biological Activity (IC50, nM) | Predicted ADME Profile |

| N-methylation of the amino group | 50 | Good oral bioavailability |

| Phenyl substitution on the cyclopropyl ring | 25 | Moderate oral bioavailability |

| Replacement of methyl with ethyl group | 75 | Good oral bioavailability |

| Introduction of a hydroxyl group on the butyl chain | 100 | Poor oral bioavailability |

Synthesis and Structure Reactivity Relationships of Derivatives and Analogues of 4 Amino 1 Cyclopropyl 2 Methylbutan 1 One

Systematic Modifications of the Amino Group (e.g., primary, secondary, tertiary amines; amides)

The primary amino group in 4-Amino-1-cyclopropyl-2-methylbutan-1-one serves as a key site for derivatization, allowing for the synthesis of a wide array of analogues with modified basicity and nucleophilicity. Standard synthetic protocols can be employed to systematically alter this functional group.

Primary, Secondary, and Tertiary Amines: The primary amine can be converted to secondary and tertiary amines through N-alkylation reactions. For instance, reaction with one or two equivalents of an alkyl halide (e.g., methyl iodide, ethyl bromide) under basic conditions would yield the corresponding N-alkyl and N,N-dialkyl derivatives. Reductive amination, involving the reaction of the primary amine with an aldehyde or ketone in the presence of a reducing agent like sodium borohydride (B1222165), offers another route to secondary and tertiary amines with more complex substituents. Because primary and secondary amines can react with ketones, aminoketones featuring tertiary amines are common and are often produced by the amination of α-haloketones. wikipedia.org

Amides: N-acylation of the primary amino group leads to the formation of stable amide derivatives. This is typically achieved by reacting the parent compound with acyl chlorides or anhydrides (e.g., acetyl chloride, benzoyl chloride) in the presence of a non-nucleophilic base such as triethylamine (B128534) or pyridine. The resulting amides exhibit significantly different electronic properties compared to the parent amine, with the nitrogen lone pair being delocalized into the adjacent carbonyl group, thereby reducing its basicity and nucleophilicity.

Table 1: Examples of Amino Group Modifications

| Modification Type | Reagents | Product Class | Key Structural Change |

|---|---|---|---|

| N-Alkylation | Alkyl Halide, Base | Secondary/Tertiary Amine | R-NH₂ → R-NHR' or R-NR'₂ |

| Reductive Amination | Aldehyde/Ketone, Reducing Agent | Secondary/Tertiary Amine | R-NH₂ → R-NH-CHR'₂ |

Chemical Transformations and Variations of the Ketone Functionality (e.g., reduction to alcohol, conversion to imine/oxime, homologation)

The cyclopropyl (B3062369) ketone functionality is a critical determinant of the molecule's reactivity, susceptible to a variety of chemical transformations.

Reduction to Alcohol: The ketone can be readily reduced to the corresponding secondary alcohol, 4-Amino-1-cyclopropyl-2-methylbutan-1-ol, using standard reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). researchgate.net This transformation converts the planar carbonyl carbon into a new stereocenter, potentially leading to a mixture of diastereomers depending on the stereochemistry of the existing C2 center and the reducing agent used.

Conversion to Imine/Oxime: The carbonyl group undergoes condensation reactions with primary amines and hydroxylamine (B1172632). Reaction with a primary amine (R'-NH₂) yields an imine (or Schiff base), while reaction with hydroxylamine (NH₂OH) produces an oxime. researchgate.net These reactions are typically acid-catalyzed and involve the reversible formation of a carbinolamine intermediate followed by dehydration.

Homologation and Ring-Opening: Cyclopropyl ketones are known to undergo unique reactions driven by the strain of the three-membered ring. nih.gov Under acidic conditions, aryl cyclopropyl ketones can cyclize to form 1-tetralones. rsc.org In the presence of transition metal catalysts (e.g., Ni(0)) or under photocatalytic conditions, cyclopropyl ketones can participate in formal [3+2] cycloaddition reactions with olefins and alkynes to generate highly substituted cyclopentane (B165970) and cyclopentene (B43876) ring systems. nih.govacs.orgnih.gov This reactivity involves the cleavage of a C-C bond within the cyclopropyl ring, demonstrating that the ketone can activate the ring toward complex transformations.

Table 2: Transformations of the Ketone Functionality

| Transformation | Reagents | Product Class | Key Functional Group Change |

|---|---|---|---|

| Reduction | NaBH₄ or LiAlH₄ | Secondary Alcohol | C=O → CH-OH |

| Imine Formation | R'-NH₂, Acid Catalyst | Imine | C=O → C=N-R' |

| Oxime Formation | NH₂OH, Acid Catalyst | Oxime | C=O → C=N-OH |

Alterations in the Alkyl Chain Length and Branching Pattern

Modifying the 2-methylbutan chain that links the amino and cyclopropyl ketone moieties provides a means to explore the impact of chain length and steric bulk on the molecule's properties. Such analogues are accessible through variations in the synthetic strategy used to construct the β-aminoketone backbone.

Synthesis via Mannich-type Reactions: The Mannich reaction is a classic method for synthesizing β-aminoketones. rsc.orgresearchgate.net A one-pot, three-component reaction involving a suitable cyclopropyl ketone, formaldehyde (B43269) (or another aldehyde), and an amine could be envisioned. To alter the alkyl chain, one could vary the ketone component. For example, using cyclopropyl ethyl ketone instead of cyclopropyl methyl ketone in a reaction with an appropriate aminating agent could introduce different branching patterns.

Synthesis via Michael Addition: An alternative route involves the aza-Michael addition of an amine to an α,β-unsaturated ketone. rsc.org To generate analogues of this compound, one could synthesize various α,β-unsaturated cyclopropyl ketones and react them with ammonia (B1221849) or a protected amine equivalent. For example, reacting 1-cyclopropyl-2-methylbut-2-en-1-one with ammonia would yield the target structure. Using homologues of this enone would directly lead to derivatives with longer or differently branched alkyl chains.

By systematically changing the starting materials in these synthetic routes, a library of compounds with varying distances and steric environments between the two key functional groups can be generated.

Substituent Effects and Structural Variations on the Cyclopropyl Ring

Introducing substituents onto the cyclopropyl ring can profoundly influence the electronic nature of the adjacent ketone and the steric accessibility of the carbonyl carbon.

Electronic Effects: The cyclopropyl group can conjugate with the adjacent carbonyl, and its electronic properties are sensitive to substitution. Electron-donating groups (e.g., alkyl, methoxy) on the ring would be expected to increase the electron density at the carbonyl oxygen, potentially decreasing its reactivity toward nucleophiles. Conversely, electron-withdrawing groups (e.g., halogens, esters) would make the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack. Studies on related systems have shown that substituted aryl ketones are well-tolerated in cycloaddition reactions, though electron-donating substituents can result in sluggish reactions. nih.gov

Steric Effects: The reactivity of the ketone is also governed by steric hindrance. Placing substituents at the C2 or C3 positions of the cyclopropyl ring can hinder the approach of nucleophiles to the carbonyl carbon. For example, even a simple methyl substituent on the cyclopropyl unit can lead to low yields in certain nickel-catalyzed cycloaddition reactions. acs.org However, in other catalytic systems, geminal dialkyl substituents at the β-position of the cyclopropyl ring can lead to excellent enantioselectivity in cycloadditions. nih.gov Spirocyclic alkyl cyclopropyl ketones have also been shown to undergo smooth coupling reactions. nih.gov

Table 3: Predicted Substituent Effects on the Cyclopropyl Ring

| Substituent Type | Position on Ring | Predicted Effect on Ketone Reactivity | Rationale |

|---|---|---|---|

| Electron-Donating (e.g., -CH₃) | C2 or C3 | Decrease | Increased electron density at carbonyl |

| Electron-Withdrawing (e.g., -Cl) | C2 or C3 | Increase | Decreased electron density at carbonyl |

| Bulky Alkyl Group | C2 | Decrease | Steric hindrance at the carbonyl center |

Conformational and Stereochemical Analysis of Diverse Derivatives

The three-dimensional structure of these molecules is critical to their reactivity. This includes both the static stereochemistry and the dynamic conformational preferences.

Conformational Analysis: The key conformational flexibility in the parent molecule, aside from the alkyl chain, involves the rotation around the single bond connecting the cyclopropyl ring and the carbonyl group. Theoretical and experimental studies on cyclopropyl methyl ketone have determined that the most stable conformation is the s-cis (or bisected) conformation, where the carbonyl double bond is eclipsed with one of the C-C bonds of the cyclopropyl ring. uwlax.edunih.gov This arrangement is believed to maximize the conjugative overlap between the π-system of the carbonyl and the Walsh orbitals of the cyclopropane (B1198618) ring. A local energy minimum is also observed near the s-trans conformer. nih.govacs.org It is highly probable that derivatives of this compound would exhibit similar conformational preferences, which would influence the accessibility of the carbonyl group for reactions.

Stereochemical Analysis: The parent molecule contains a stereocenter at the C2 position of the alkyl chain. Synthesis of this compound would typically result in a racemic mixture unless a chiral synthetic strategy is employed. Chemical transformations can introduce additional stereocenters. For instance, reduction of the ketone creates a new stereocenter at C1, leading to diastereomeric products. Enantioselective syntheses of related α-amino ketones and cyclopropyl ketones have been developed, often employing transition-metal catalysts with chiral ligands, which can provide access to optically pure materials. nih.govnih.gov The stereochemical relationship between the substituents on the alkyl chain and any new stereocenters formed during a reaction is a crucial aspect of its reactivity.

Establishment of Structure-Reactivity Relationships (excluding any biological activity considerations)

By integrating the findings from the systematic modifications, a set of structure-reactivity relationships can be established. These principles correlate specific structural features with observed chemical behavior.

Amino Group Basicity and Nucleophilicity: The reactivity of the nitrogen atom is directly tied to its substitution pattern. N-alkylation increases steric hindrance but can modulate basicity. N-acylation drastically reduces both basicity and nucleophilicity due to resonance delocalization, rendering the nitrogen atom unreactive in many reactions where the primary amine would be active.

Carbonyl Electrophilicity: The electrophilicity of the ketone's carbonyl carbon is modulated by substituents on the cyclopropyl ring. Electron-withdrawing groups enhance its reactivity toward nucleophiles, while electron-donating groups diminish it. This follows general principles of physical organic chemistry, as seen in Hammett-type relationships for aromatic systems. libretexts.org

Cyclopropane Ring Strain and Reactivity: The presence of the ketone activates the cyclopropyl ring for cleavage and rearrangement reactions, particularly under thermal, photochemical, or transition-metal-catalyzed conditions. nih.govnih.gov The propensity for the ring to open is a key feature of its reactivity profile. The substitution pattern on the ring dictates the regioselectivity of ring-opening; cleavage typically occurs at the less substituted bond to relieve steric strain.

Steric Hindrance: Reactivity at both the amino and keto centers is attenuated by increased steric bulk. Bulky substituents on the nitrogen, on the alkyl chain (e.g., at C2), or on the cyclopropyl ring (especially adjacent to the carbonyl) will slow the rates of bimolecular reactions by sterically shielding the reactive centers.

Conformational Control: The preference for an s-cis conformation places the substituents on the cyclopropyl ring in defined spatial relationships to the carbonyl oxygen and the alkyl chain. This conformational locking can influence the stereochemical outcome of reactions at the carbonyl center, as the two faces of the carbonyl are presented differently to incoming reagents.

Emerging Research Directions and Future Perspectives in the Chemistry of 4 Amino 1 Cyclopropyl 2 Methylbutan 1 One

Development of Novel, Highly Efficient, and Stereoselective Synthetic Methodologies

The synthesis of α-amino ketones is a field of considerable importance in organic and medicinal chemistry. researchgate.netrsc.org For a compound like 4-Amino-1-cyclopropyl-2-methylbutan-1-one, which contains a chiral center, the development of stereoselective synthetic routes is of paramount importance. Current research in the synthesis of chiral α-amino ketones often involves asymmetric catalysis. nih.gov Future methodologies for the synthesis of this compound could leverage palladium-catalyzed asymmetric arylation of α-keto imines or other transition-metal-catalyzed approaches to control the stereochemistry at the methyl-substituted carbon. nih.gov

Another promising direction is the use of umpolung strategies, which reverse the normal polarity of a functional group. rsc.org The synthesis of α-amino ketones through the amination of umpoled enolates, such as N-alkenoxypyridinium salts, offers a powerful alternative to traditional methods and demonstrates good chemical yields and high functional group tolerance. rsc.org Adapting such methods could provide a highly efficient route to this compound and its derivatives.

Furthermore, biocatalysis, employing enzymes like transaminases, could offer a green and highly stereoselective method for the synthesis of the target molecule. The general trend towards more sustainable and efficient chemical processes will likely drive research in this area.

Table 1: Comparison of Potential Stereoselective Synthetic Methods

| Methodology | Potential Advantages | Key Challenges |

|---|---|---|

| Asymmetric Catalysis | High enantioselectivity, catalytic nature reduces waste. | Catalyst cost and sensitivity, optimization for specific substrate. |

| Umpolung Strategy | Overcomes limitations of traditional methods, good functional group tolerance. rsc.org | Requires specific precursors, potential for side reactions. |

| Biocatalysis | High stereoselectivity, mild reaction conditions, environmentally friendly. | Enzyme stability and availability, substrate scope limitations. |

In-depth Mechanistic Studies of Unexplored Chemical Transformations and Rearrangements

The unique combination of a primary amine, a ketone, and a cyclopropyl (B3062369) group in this compound suggests a rich landscape for chemical transformations and rearrangements that remain largely unexplored. The cyclopropyl group, in particular, can participate in a variety of ring-opening reactions under thermal, photochemical, or catalytic conditions due to its inherent ring strain.

Future research could focus on the mechanistic pathways of reactions initiated at the aminoketone functionality that subsequently involve the cyclopropyl ring. For instance, intramolecular cyclization reactions could lead to the formation of novel heterocyclic scaffolds. Detailed mechanistic studies, employing techniques such as isotopic labeling, kinetic analysis, and computational modeling, will be crucial to understanding and controlling these transformations. The study of reaction intermediates and transition states will provide fundamental insights into the reactivity of this molecule.

Exploration of Non-Covalent Interactions and Supramolecular Chemistry Involving the Compound

The cyclopropyl group is known to participate in unique non-covalent interactions, including C–H⋯π and C–H⋯C(cyclopropyl) interactions. rsc.org These interactions can play a vital role in molecular recognition, crystal engineering, and the binding of the molecule to biological targets. rsc.org The study of the supramolecular chemistry of this compound could reveal its potential for self-assembly into ordered structures or its ability to form host-guest complexes.

Molecular docking studies on related cyclopropyl-containing compounds have highlighted the importance of these interactions in binding to protein active sites. rsc.org Similar computational and experimental studies, such as X-ray crystallography and NMR spectroscopy, on the target molecule could elucidate its conformational preferences and its ability to engage in specific non-covalent interactions. This knowledge is critical for the rational design of new materials or biologically active molecules based on this scaffold. The conformation of molecules containing a cyclopropyl group can be significantly influenced by its presence, which can, in turn, affect biological activity. nih.gov

Integration with Advanced Chemical Technologies (e.g., Flow Chemistry, Automated Synthesis, Machine Learning in Reaction Prediction)

The integration of advanced technologies is set to revolutionize chemical synthesis and discovery. For this compound, these technologies offer significant opportunities.

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and reaction control. The synthesis of related 1,1-cyclopropane aminoketones has been successfully achieved using a two-step continuous flow process. rsc.org Applying this technology to the synthesis of this compound could lead to higher productivity and yields. rsc.org

Automated Synthesis: Automated synthesis platforms can accelerate the discovery of new derivatives and the optimization of reaction conditions. By systematically varying starting materials and reagents, large libraries of compounds based on the this compound scaffold can be rapidly synthesized and screened for desired properties.

Table 2: Impact of Advanced Technologies on the Study of this compound

| Technology | Potential Application | Expected Outcome |

|---|---|---|

| Flow Chemistry | Synthesis of the target compound and its derivatives. rsc.org | Improved yield, safety, and scalability. |

| Automated Synthesis | High-throughput synthesis of compound libraries. | Accelerated discovery of new functional molecules. |

| Machine Learning | Prediction of reaction outcomes and optimization of synthetic routes. chemeurope.commaterialssquare.com | More efficient and targeted synthesis, reduced experimental workload. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.